molecular formula C11H12N2O B13913737 4-(Benzyloxy)-1-methyl-1H-pyrazole

4-(Benzyloxy)-1-methyl-1H-pyrazole

Cat. No.: B13913737
M. Wt: 188.23 g/mol
InChI Key: IRTHHEGCYGUXEN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a benzyloxy group attached to the fourth position and a methyl group at the first position of the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-methyl-1H-pyrazole typically involves the reaction of 4-hydroxy-1-methyl-1H-pyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but has different functional groups attached to the aromatic ring.

    4-(Benzyloxy)phenol: Similar structure but lacks the pyrazole ring.

    1-Methyl-1H-pyrazole: Lacks the benzyloxy group but shares the pyrazole core.

Uniqueness: 4-(Benzyloxy)-1-methyl-1H-pyrazole is unique due to the combination of the benzyloxy and methyl groups on the pyrazole ring. This specific substitution pattern imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-methyl-4-phenylmethoxypyrazole

InChI

InChI=1S/C11H12N2O/c1-13-8-11(7-12-13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

IRTHHEGCYGUXEN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OCC2=CC=CC=C2

Origin of Product

United States

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